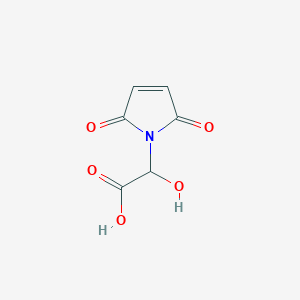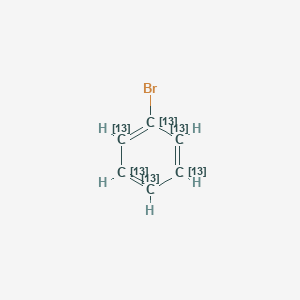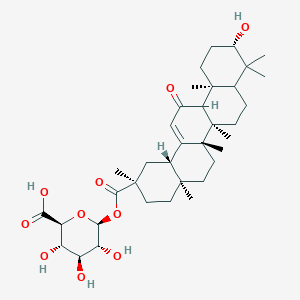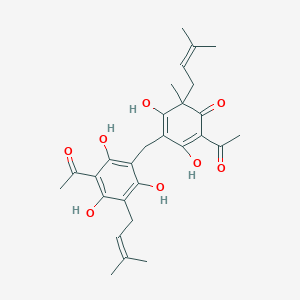
CAY10506
Descripción general
Descripción
CAY10506 es un compuesto conocido por su función como ligando para el receptor gamma activado por proliferadores de peroxisomas. Es un derivado híbrido de ácido lipoico y tiazolidinediona. Este compuesto se ha estudiado por su capacidad para inducir la muerte celular y la producción de especies reactivas de oxígeno de forma dependiente del receptor gamma activado por proliferadores de peroxisomas. También exhibe efectos radiosensibilizadores, mejorando la apoptosis inducida por radiación gamma y la escisión de la poli (ADP-ribosa) polimerasa mediada por caspasa-3 .
Aplicaciones Científicas De Investigación
CAY10506 tiene varias aplicaciones de investigación científica, que incluyen:
Investigación sobre el cáncer: Se utiliza para estudiar sus efectos radiosensibilizadores y su capacidad para inducir apoptosis en las células cancerosas.
Estudios biológicos: Se utiliza para investigar el papel del receptor gamma activado por proliferadores de peroxisomas en la muerte celular y la producción de especies reactivas de oxígeno.
Investigación farmacológica: Forma parte de las bibliotecas de cribado para el cribado de alto rendimiento de lípidos bioactivos.
Mecanismo De Acción
CAY10506 ejerce sus efectos uniéndose al receptor gamma activado por proliferadores de peroxisomas, lo que lleva a la inducción de la muerte celular y la producción de especies reactivas de oxígeno. Mejora la apoptosis inducida por radiación gamma y la escisión de la poli (ADP-ribosa) polimerasa mediada por caspasa-3. Los objetivos moleculares involucrados incluyen el receptor gamma activado por proliferadores de peroxisomas y la caspasa-3 .
Análisis Bioquímico
Biochemical Properties
CAY10506 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear transcription factor that controls lipid homeostasis and glucose metabolism . The nature of these interactions is dependent on the PPARγ pathway .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inducing cell death and reactive oxygen species (ROS) production in a PPARγ-dependent manner . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PPARγ ligand, this compound can induce cell death and ROS production in a PPARγ-dependent manner . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .
Metabolic Pathways
This compound is involved in the PPARγ metabolic pathway . It interacts with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
La ruta sintética para CAY10506 implica la transactivación del receptor gamma activado por proliferadores de peroxisomas humanos con un valor de concentración efectiva de 10 micromolares . La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan públicamente. Los métodos de producción industrial de this compound tampoco están ampliamente disponibles, ya que se utiliza principalmente para fines de investigación.
Análisis De Reacciones Químicas
CAY10506 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede inducir la producción de especies reactivas de oxígeno.
Sustitución: Puede participar en reacciones de sustitución, particularmente en el contexto de su interacción con los componentes celulares.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la radiación gamma y la escisión de la poli (ADP-ribosa) polimerasa mediada por caspasa-3. Los principales productos formados a partir de estas reacciones son células apoptóticas y poli (ADP-ribosa) polimerasa escindida .
Comparación Con Compuestos Similares
CAY10506 se compara con otros ligandos del receptor gamma activado por proliferadores de peroxisomas como la ciglitazona y CAY10415. Si bien todos estos compuestos pueden inducir apoptosis y mejorar la muerte celular inducida por radiación gamma, this compound es único en su estructura híbrida de ácido lipoico y tiazolidinediona, lo que contribuye a su afinidad de unión específica y efectividad .
Compuestos similares incluyen:
- Ciglitazona
- CAY10415
- Rosiglitazona
- Pioglitazona
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y aplicaciones específicas.
Propiedades
IUPAC Name |
N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWFJOXRKJFJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433299 | |
| Record name | CAY10506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292615-75-9 | |
| Record name | CAY10506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


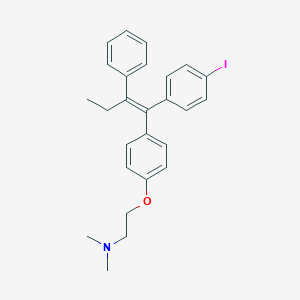

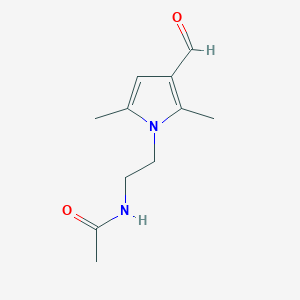
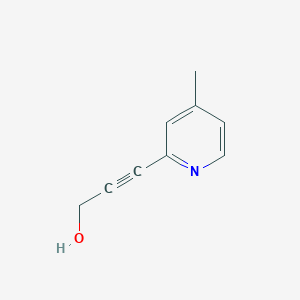

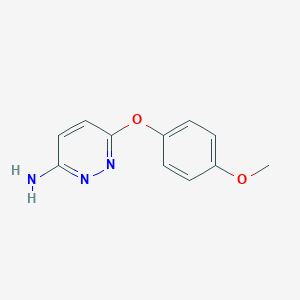

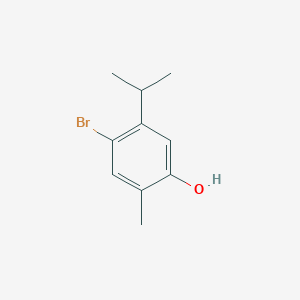
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
